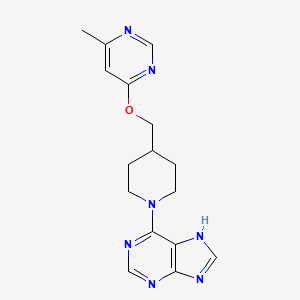
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is a complex organic compound with a structure that combines a purine base with a pyrimidine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through multi-step organic synthesis methods, involving the formation of the purine ring system followed by the attachment of the piperidine and pyrimidine moieties. Common synthetic routes include:
Formation of the Purine Ring: : Starting from commercially available starting materials such as guanine or hypoxanthine, the purine ring can be constructed using classic methods like the Fischer indole synthesis or other ring-closing reactions.
Attachment of Piperidine Ring: : The piperidine ring is introduced using a nucleophilic substitution reaction where a suitable halogenated purine derivative reacts with a piperidine derivative.
Pyrimidine Modification: : The pyrimidine ring is then modified by attaching a 6-methyl group through direct alkylation or other methods.
Industrial Production Methods
In industrial settings, this compound can be produced using automated synthesis techniques, allowing for large-scale production. Industrial processes emphasize cost-effectiveness and efficiency, often utilizing continuous flow chemistry to enhance yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to various oxidized derivatives.
Reduction: : Reduction reactions can also be performed, often using reagents like sodium borohydride or lithium aluminum hydride, to produce reduced analogues of the original compound.
Substitution: : The compound readily undergoes nucleophilic and electrophilic substitution reactions, facilitated by the reactive sites on the purine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: : Alkyl halides, amines, alcohols under acidic or basic conditions
Major Products Formed
The major products from these reactions vary depending on the conditions, but generally include oxidized or reduced forms of the original compound, or substituted derivatives where specific atoms or groups have been replaced.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications across various fields:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Studied for its potential as a molecular probe in biochemical assays.
Medicine: : Investigated for its therapeutic potential, particularly in targeting specific biological pathways.
Industry: : Utilized in the development of new materials with unique properties.
Wirkmechanismus
The biological activity of 6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine is primarily due to its interaction with specific molecular targets:
Molecular Targets: : This compound can interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: : It may modulate signaling pathways, such as kinase signaling cascades, impacting cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
This compound’s uniqueness lies in its combination of the purine and pyrimidine rings with a piperidine moiety, setting it apart from other purine or pyrimidine derivatives.
Similar Compounds
Adenine Derivatives: : Simple purine bases found in DNA and RNA.
Thymine and Cytosine Derivatives: : Pyrimidine bases in nucleic acids.
Piperidine Analogues: : Other compounds with a piperidine ring structure, used in medicinal chemistry.
Would you like to delve deeper into any of these sections?
Eigenschaften
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O/c1-11-6-13(18-8-17-11)24-7-12-2-4-23(5-3-12)16-14-15(20-9-19-14)21-10-22-16/h6,8-10,12H,2-5,7H2,1H3,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBWRUXJGZOPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














